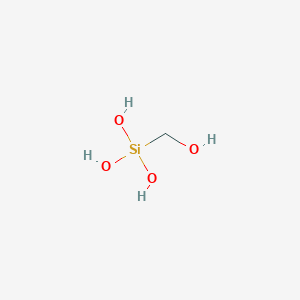

(Hydroxymethyl)silanetriol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

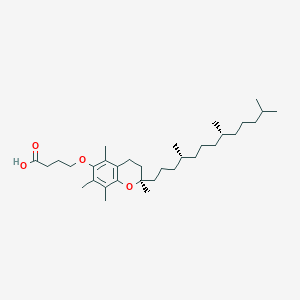

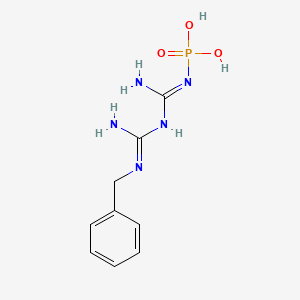

(hydroxymethyl)silanetriol is an organosilanetriol and a one-carbon compound.

Applications De Recherche Scientifique

Water on Organosilane-Treated Silica Surfaces

- Application : Investigating water adsorption on organosilane-treated silica surfaces. This study has implications for understanding the interactions between water and silica surfaces modified with organosilanes, including (Hydroxymethyl)silanetriol (Zettlemoyer & Hsing, 1977).

Solid-state structure and condensation reaction

- Application : Exploring the structure and reactivity of silanetriols, which are relevant in the formation of polysiloxanes, a key class of silicon-containing polymers (Kim et al., 2005).

Water Dispersible Silanes for Polysilicon

- Application : Developing hydrophobic coatings on polysilicon substrates from aqueous media, crucial for microelectromechanical structure devices (Almanza-Workman et al., 2002).

Alkoxy Silanes in Industry

- Application : Utilization in paints, inks, adhesives, and water repellents, highlighting their role as adhesion promoters, crosslinkers, and hydrophobes (Witucki, 1993).

Organosilanetriols in Materials Science

- Application : As building blocks for three-dimensional metallasiloxanes, used in the synthesis of novel structural materials (Murugavel et al., 1999).

Control of Hydroxyl Group Content in Silica

- Application : Controlling surface properties of silica particles, crucial for various industrial applications (Kim et al., 2009).

Hydrolysis of γ-methacryloxypropyltrimethoxysilane

- Application : Studying hydrolysis processes of silanes, with implications in coatings and adhesion technologies (Pantoja et al., 2009).

Silane-Based Coatings with Nanoparticles

- Application : Improving corrosion resistance and wear resistance in materials, relevant in surface engineering (Armentia et al., 2018).

Chemically Coupled Hydroxyapatite-Polyethylene Composites

- Application : Enhancing bonding in composite materials for improved mechanical properties (Wang & Bonfield, 2001).

pH Influence on Hydrolysis Process of Silanes

- Application : Optimizing hydrolysis conditions for silanes, crucial in surface treatment technologies (Pantoja et al., 2010).

Aminosilanes in Functionalization

- Application : Addressing the issue of loss of functionality in amine-functionalized surfaces, important in material sciences (Smith & Chen, 2008).

Hydrogen Bonding Activation of Carbonyl Compounds

- Application : Investigating molecular recognition and design of new catalysts using silanediols (Tran et al., 2011).

Surface Modification of Cotton Nanocrystals

- Application : Achieving surface chemical modification, crucial in nanotechnology applications (Taipina et al., 2013).

Dip-Pen Nanolithography

- Application : Employing silanes in the fabrication of microarrays, pivotal in biotechnology and surface patterning (Jung et al., 2003).

Surface Modifier for Inorganic Particles

- Application : Surface modification of inorganic materials, relevant in coatings and material composites (Yoo et al., 2009).

Silanes in Cement Hydration and Mortar Properties

- Application : Investigating the impact of silanes on cement hydration and mechanical properties of mortars, important in construction materials (Feng et al., 2016).

Influence of Silane Coupling Agents on Surface Properties

- Application : Modifying surface properties of silicas, significant in various industrial sectors (Jesionowski & Krysztafkiewicz, 2001).

Stabilization of Organosilanetriols

- Application : Stabilizing silanetriols, relevant in the synthesis of metallosilicates (Prabusankar et al., 2004).

Labile Silanol Oligomers Synthesis

- Application : Synthesizing oligomers for applications in catalysis and molecular recognition (Yoshizawa et al., 2001).

Synthesis and Thermal Rearrangement of Silanols

- Application : Understanding the synthesis and behavior of silanols under thermal conditions, crucial in chemical synthesis (Tacke & Rohr-Aehle, 1988).

Propriétés

Nom du produit |

(Hydroxymethyl)silanetriol |

|---|---|

Formule moléculaire |

CH6O4Si |

Poids moléculaire |

110.14 g/mol |

Nom IUPAC |

trihydroxysilylmethanol |

InChI |

InChI=1S/CH6O4Si/c2-1-6(3,4)5/h2-5H,1H2 |

Clé InChI |

AJBXXAZBWHWHER-UHFFFAOYSA-N |

SMILES |

C(O)[Si](O)(O)O |

SMILES canonique |

C(O)[Si](O)(O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-Diethyl-4-[piperazino(8-quinolyl)methyl]benzamide](/img/structure/B1242354.png)

![7-Hydroxy-3-phenyl-4-[[4-(2-piperidin-1-ylethoxy)phenyl]methyl]chromen-2-one](/img/structure/B1242355.png)

![3-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-methylsulfanyl-2,3-dihydroimidazo[1,2-c]quinazoline](/img/structure/B1242361.png)

![(5E,9Z)-3,6,10-trimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan](/img/structure/B1242376.png)